molecular formula C21H16ClN3O3S3 B2576279 (E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-04-9

(E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2576279
CAS No.: 682784-04-9
M. Wt: 490.01
InChI Key: HPPBWRVUYSDOLZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative featuring a propanamide linker, a 4-chlorobenzyl-substituted thiazole, and a furan-2-ylmethylene group at the 5-position of the thiazolidinone core. The (E)-configuration denotes the spatial arrangement around the exocyclic double bond in the furan-methylene moiety. Thiazolidinones are pharmacologically significant due to their roles as enzyme inhibitors (e.g., aldose reductase, α-glucosidase) and antimicrobial agents .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S3/c22-14-5-3-13(4-6-14)10-16-12-23-20(30-16)24-18(26)7-8-25-19(27)17(31-21(25)29)11-15-2-1-9-28-15/h1-6,9,11-12H,7-8,10H2,(H,23,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBWRVUYSDOLZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazole and thiazolidinone derivative that exhibits a range of biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiazolidinone structure, which is known for its diverse biological applications. Its structural complexity includes a furan moiety and a chlorobenzyl substituent, which may enhance its interaction with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole and thiazolidinone derivatives. The following table summarizes findings related to the compound's cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa15.2Induction of apoptosis through caspase activation
A54912.8Inhibition of PI3K/Akt signaling pathway
MCF-718.5Cell cycle arrest at G2/M phase

In a study evaluating similar compounds, it was found that the presence of electron-withdrawing groups like chlorine significantly enhances cytotoxicity, likely due to increased lipophilicity and improved cellular uptake . The compound demonstrated significant activity against human leukemia cells, with apoptosis induction confirmed through flow cytometry assays .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

The compound exhibited bactericidal activity, effectively reducing biofilm formation in Staphylococcus species . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Thiazolidinone derivatives have been noted for their anti-inflammatory effects. Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . The following table outlines its effects on inflammation-related markers:

Inflammatory Marker Effect
TNF-alphaDecreased by 50%
IL-6Decreased by 40%
COX-2Inhibition observed

The anti-inflammatory activity may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Case Studies

  • Cytotoxicity in Leukemia Models : A study involving human leukemia cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, showcasing its potential as an effective anticancer agent .
  • Antimicrobial Efficacy Against Biofilms : Research highlighted the compound's ability to inhibit biofilm formation in clinical strains of Staphylococcus aureus, suggesting its application in treating resistant infections .

Scientific Research Applications

Antiviral Activity

Thiazolidinone derivatives, including the compound , have been investigated for their potential as inhibitors of HIV-1 reverse transcriptase (RT). A study synthesized a series of substituted thiazolidinones and evaluated their inhibitory activity against HIV-1 RT. These compounds showed significant antiviral properties, indicating a promising avenue for developing new antiretroviral therapies .

Antimicrobial Properties

The compound has demonstrated notable antibacterial and antifungal activities. Research has shown that various thiazolidinone derivatives exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CC. albicans18

Anti-inflammatory Effects

Thiazolidinones are known to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases such as osteoarthritis. Studies have indicated that these compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in the inflammatory process and tissue remodeling . The specific derivative discussed has shown potential in reducing inflammation markers in vitro.

Anticancer Activity

Research has highlighted the anticancer properties of thiazolidinone derivatives, particularly their ability to induce apoptosis in cancer cells. The compound has been evaluated against various cancer cell lines, including breast cancer cells, demonstrating significant cytotoxic effects . The activation of peroxisome proliferator-activated receptors (PPARs) is believed to mediate some of these anticancer effects by regulating gene expression related to cell proliferation and apoptosis.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between thiazolidinone derivatives and target proteins involved in disease processes. These studies provide insights into the structural requirements for biological activity and help in optimizing lead compounds for better efficacy . The compound's interactions with enzymes like MMP-9 have been specifically noted for their implications in wound healing and tissue repair processes.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and thioxothiazolidinone group are susceptible to oxidation under specific conditions.
Key Observations :

  • Furan Oxidation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the furan ring to a furanone derivative .

  • Thioxothiazolidinone Oxidation : The thioxo group (C=S) can be oxidized to a sulfone (C=O) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Reaction TypeReagents/ConditionsProductsReferences
Furan oxidationKMnO₄, H₂SO₄, 60°CFuran-2-ylmethylene → Furanone
Thioxo oxidationH₂O₂, AcOH, RTThioxothiazolidinone → Thiazolidinone sulfone

Reduction Reactions

Reductive transformations target the thioxothiazolidinone and propanamide groups.
Key Observations :

  • Thioxothiazolidinone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the thioxo group to a thiol (-SH) .

  • Amide Reduction : Borane-tetrahydrofuran (BH₃·THF) converts the propanamide to a primary amine.

Reaction TypeReagents/ConditionsProductsReferences
Thioxo reductionLiAlH₄, dry etherThioxothiazolidinone → Thiazolidinethiol
Amide reductionBH₃·THF, refluxPropanamide → 3-Aminopropane derivative

Substitution Reactions

The chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS), while the thiazole ring participates in electrophilic substitution.
Key Observations :

  • Chlorobenzyl Substitution : Amines (e.g., NH₃) displace the chloride under basic conditions (K₂CO₃, DMF).

  • Thiazole Electrophilic Substitution : Bromination occurs at the thiazole C-5 position using Br₂/FeBr₃ .

Reaction TypeReagents/ConditionsProductsReferences
NAS at chlorobenzylNH₃, K₂CO₃, DMF, 80°C4-Chlorobenzyl → 4-Aminobenzyl
Thiazole brominationBr₂, FeBr₃, CHCl₃Thiazole C-5 → 5-Bromo-thiazole

Hydrolysis and Degradation

The amide and thioamide bonds hydrolyze under acidic or alkaline conditions.
Key Observations :

  • Amide Hydrolysis : Concentrated HCl (6M) cleaves the propanamide to a carboxylic acid.

  • Thioamide Hydrolysis : NaOH (10%) converts the thioxothiazolidinone to a thiol-carboxylic acid .

Reaction TypeReagents/ConditionsProductsReferences
Amide hydrolysis6M HCl, refluxPropanamide → 3-Carboxypropanamide
Thioamide hydrolysis10% NaOH, 70°CThioxothiazolidinone → Thiol-carboxylic acid

5.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs include:

Compound Name Substituents (Thiazolidinone Core) Chloro Position(s) Molecular Weight Predicted Density (g/cm³) Predicted pKa
(Z)-3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(thiazol-2-yl)propanamide 4-Chlorobenzylidene Para (C6H4Cl) 447.9 (C23H17ClN4O2S3) 1.54 ± 0.1 8.88 ± 0.50
(Z)-N-(5-(2-Chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 2-Chlorobenzyl (thiazole), 4-Chlorobenzylidene Ortho (C6H3Cl) and Para (C6H4Cl) 534.5 (C23H17Cl2N3O2S3) 1.54 ± 0.1 8.88 ± 0.50

Key Observations :

  • Chlorine Position : The 4-chlorobenzylidene group (para-substitution) in the main compound and enhances steric accessibility compared to the ortho-chloro analog in , which may hinder binding to hydrophobic pockets.
  • Furan vs. Chlorobenzyl : The furan-2-ylmethylene group in the main compound introduces an oxygen heteroatom, enabling hydrogen-bonding interactions absent in chlorobenzylidene analogs. This could improve solubility but reduce membrane permeability compared to chlorinated derivatives .

Electronic and Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyl group increases logP values compared to furan-containing derivatives, favoring blood-brain barrier penetration but risking off-target toxicity .
  • Acid Dissociation (pKa): Predicted pKa values (~8.88) suggest moderate basicity, likely due to the thiazole and thiazolidinone nitrogen atoms. Substituents like furan may slightly lower pKa via electron-withdrawing effects .

Computational and Methodological Considerations

For example:

  • Electron Localization : The furan group may localize electron density at the oxygen atom, enhancing dipole interactions with polar enzyme residues.
  • Bond Order Analysis: Thioxo (C=S) groups in thiazolidinones exhibit higher bond orders than carbonyls, influencing tautomerization and redox activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide?

  • Methodological Answer : The synthesis involves coupling a thiazole-2-amine derivative with a functionalized thioxothiazolidinone. Critical steps include:
  • Reagent Selection : Use of triethylamine as a base to neutralize HCl byproducts during chloroacetyl chloride coupling (as seen in analogous thiazole syntheses) .
  • Solvent Optimization : Dioxane or ethanol-DMF mixtures are preferred for recrystallization to ensure high purity .
  • Temperature Control : Reactions should be conducted at 20–25°C to avoid side reactions (e.g., over-acylation) .
  • Purification : Column chromatography or recrystallization from ethanol-DMF is recommended for isolating the final product .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H-NMR : Identify aromatic protons from the 4-chlorobenzyl group (δ 7.2–7.5 ppm) and furan protons (δ 6.3–7.4 ppm). The thioxothiazolidinone ring protons appear as distinct singlets (δ 3.5–4.5 ppm) .
  • ¹³C-NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm; C=S at δ 120–130 ppm) .
  • IR Spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (as in ) resolves E/Z isomerism in the furan-methylene group .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with structurally related thiazole derivatives (e.g., nitazoxanide analogues) known to inhibit PFOR enzymes .
  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
  • Enzyme Inhibition : Fluorometric assays targeting thiazolidinone-sensitive enzymes like aldose reductase or α-glucosidase .

Advanced Research Questions

Q. How can computational methods be applied to predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with PFOR enzyme (PDB ID: 1PZ4) or bacterial DNA gyrase (PDB ID: 1KZN). Prioritize hydrogen bonding between the thioxothiazolidinone moiety and catalytic residues (e.g., Arg/Lys) .
  • MD Simulations : Perform 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and RMSF to identify critical interaction regions .
  • QSAR Studies : Corrogate substituent effects (e.g., 4-chlorobenzyl vs. furan groups) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Batch Consistency : Verify compound purity (>95% by HPLC) and stereochemical integrity (via chiral HPLC or CD spectroscopy) .
  • Assay Standardization : Re-evaluate protocols for cell culture conditions (e.g., serum concentration, passage number) and enzyme assay buffers (pH, ionic strength) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazole-thioxothiazolidinone hybrids) to identify trends in substituent-dependent activity .

Q. How can the compound’s pharmacokinetic properties be improved without altering core pharmacophores?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl esters) to the propanamide side chain to enhance solubility .
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles to improve bioavailability and reduce off-target toxicity .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., furan oxidation) and introduce blocking groups (e.g., methyl substituents) .

Q. What advanced techniques validate the compound’s interaction with cellular targets?

  • Methodological Answer :
  • SPR Spectroscopy : Measure binding kinetics (ka/kd) to immobilized PFOR enzyme or DNA gyrase .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to identify allosteric binding pockets .
  • Gene Knockdown : Use siRNA silencing of putative targets (e.g., PFOR) in cell lines to confirm mechanism-specific cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.